REACTION_SMILES
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[BrH:30].[CH3:31][C:32](=[O:33])[OH:34].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][n:9]2[c:10]([N:18]3[CH2:19][CH2:20][CH:21]([NH:24][C:25](=[O:26])[O:27][CH2:28][CH3:29])[CH2:22][CH2:23]3)[n:11][c:12]3[c:13]2[cH:14][cH:15][cH:16][cH:17]3)[cH:6][cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][n:9]2[c:10]([N:18]3[CH2:19][CH2:20][CH:21]([NH2:24])[CH2:22][CH2:23]3)[n:11][c:12]3[c:13]2[cH:14][cH:15][cH:16][cH:17]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCOC(=O)NC1CCN(c2nc3ccccc3n2Cc2ccc(F)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)NC1CCN(c2nc3ccccc3n2Cc2ccc(F)cc2)CC1
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Name
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Type
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product
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Smiles
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NC1CCN(c2nc3ccccc3n2Cc2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |